

Revolutionizing Androgen Receptor Research: The SWEAP84™ Androgen Receptor Activity Assay

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Compound of Interest

Compound Name: SEW84

Cat. No.: B12397975

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Application Note

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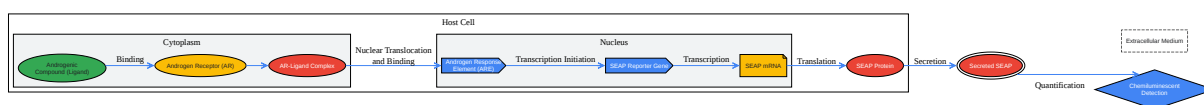
Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in a variety of physiological processes, including the development and maintenance of the male phenotype, and is critically implicated in the progression of prostate cancer.[1][2] Consequently, the identification and characterization of compounds that modulate AR activity is a cornerstone of drug discovery and development for prostate cancer and other androgen-related disorders. The SWEAP84™ Androgen Receptor Activity Assay is a highly sensitive, cell-based reporter gene assay designed for the rapid and quantitative assessment of AR activation by various compounds. This system utilizes a secreted alkaline phosphatase (SEAP) reporter system, which offers the significant advantage of not requiring cell lysis, thereby allowing for kinetic studies and minimizing experimental variability.[3]

Principle of the Method

The SWEAP84™ assay is based on a stable cell line co-transfected with an expression vector for the human androgen receptor (AR) and a reporter vector containing a SEAP gene under the transcriptional control of an androgen response element (ARE). In the presence of an androgenic compound, the ligand binds to the AR in the cytoplasm, inducing a conformational change and dissociation from heat shock proteins. The activated AR-ligand complex then

translocates to the nucleus, dimerizes, and binds to the ARE in the reporter vector. This binding event initiates the transcription of the SEAP gene, leading to the synthesis and secretion of SEAP into the cell culture medium. The amount of secreted SEAP is directly proportional to the level of AR activation and can be easily quantified by measuring the enzymatic activity in the culture supernatant using a chemiluminescent substrate. This provides a robust and sensitive method to screen for both AR agonists and antagonists.



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Caption: Logical relationship of the SWEAP84™ assay components.

Materials and Reagents

- SWEAP84™ Androgen Receptor Reporter Cell Line
- Cell Culture Medium (e.g., DMEM)
- Fetal Bovine Serum (FBS), Charcoal-stripped
- Penicillin-Streptomycin solution
- 96-well white, clear-bottom cell culture plates
- Test compounds (agonists and antagonists)
- Dihydrotestosterone (DHT) (positive control)
- SEAP detection reagent (chemiluminescent substrate)

- Luminometer

Data Presentation

The performance of the SWEAP84™ assay has been validated using the potent androgen dihydrotestosterone (DHT). The following table summarizes the key performance characteristics of the assay.

Parameter	Value
EC50 for DHT	0.1 - 1.0 nM
Assay Window (S/B)	> 10-fold
Z'-factor	≥ 0.7
Incubation Time	24 - 48 hours
Assay Format	96-well or 384-well

EC50 values can vary depending on the specific cell line and assay conditions.[\[4\]](#)

SWEAP84™ Androgen Receptor Activity Assay: Detailed Protocol

I. Cell Handling and Plating

- Cell Culture: Culture the SWEAP84™ Androgen Receptor Reporter Cell Line in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Plating:
 - Trypsinize and resuspend the cells in fresh culture medium.
 - Determine the cell density using a hemocytometer or automated cell counter.
 - Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.

- Incubate the plate for 18-24 hours to allow for cell attachment.

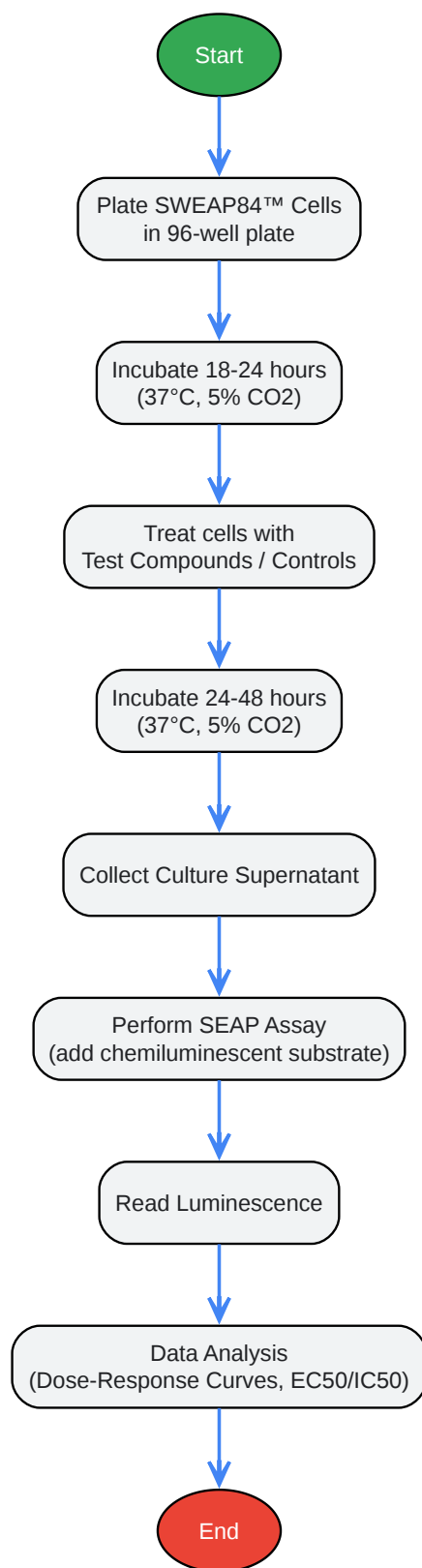
II. Agonist and Antagonist Assay Procedures

A. Agonist Assay

- **Compound Preparation:** Prepare serial dilutions of your test compounds and the DHT positive control in culture medium. The final solvent concentration should be kept below 0.5% to avoid cytotoxicity.
- **Treatment:** Carefully remove the culture medium from the wells and add 100 μ L of the prepared compound dilutions to the respective wells. Include wells with medium only as a negative control.
- **Incubation:** Incubate the plate at 37°C for 24 to 48 hours.

B. Antagonist Assay

- **Compound Preparation:** Prepare serial dilutions of your test compounds in culture medium containing a fixed concentration of DHT (typically the EC80 concentration, which should be determined empirically).
- **Treatment:** Remove the culture medium and add 100 μ L of the compound/DHT mixtures to the wells. Include a positive control (DHT only) and a negative control (medium only).
- **Incubation:** Incubate the plate at 37°C for 24 to 48 hours.



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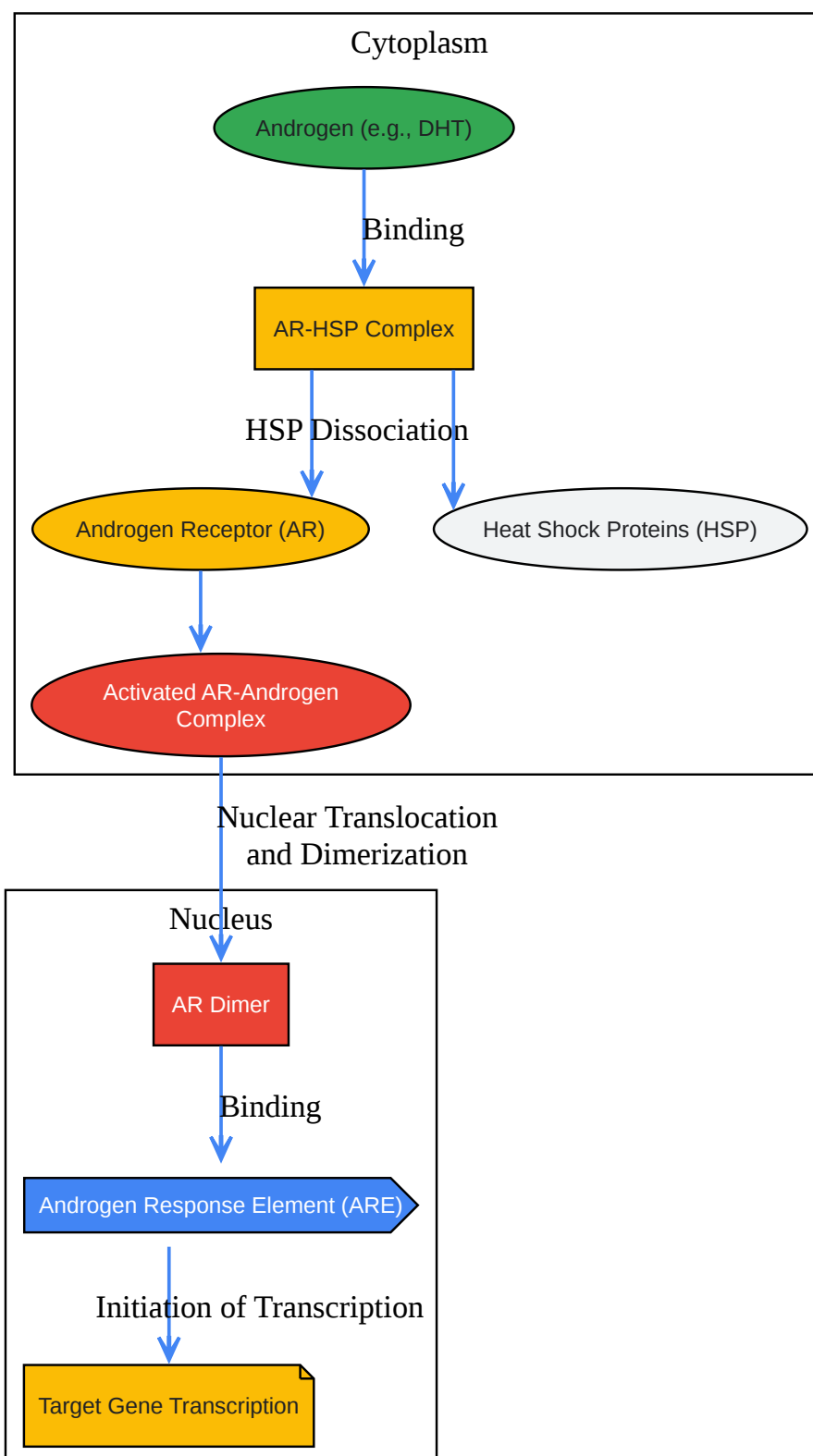
Caption: Experimental workflow for the SWEAP84™ assay.

III. SEAP Detection

- **Sample Collection:** After the incubation period, carefully collect 20-50 μ L of the culture supernatant from each well and transfer to a fresh 96-well white plate.
- **Heat Inactivation (Optional but Recommended):** To inactivate endogenous alkaline phosphatases, heat the supernatant at 65°C for 30 minutes. The SEAP reporter is heat-stable.^[5]
- **Substrate Addition:** Allow the plate to cool to room temperature. Add an equal volume of the chemiluminescent SEAP substrate to each well.
- **Incubation:** Incubate the plate at room temperature for 10-20 minutes, protected from light.
- **Measurement:** Measure the luminescence using a plate luminometer.

IV. Data Analysis

- **Background Subtraction:** Subtract the average luminescence signal of the negative control wells from all other wells.
- **Agonist Activity:** For agonist assays, plot the background-subtracted luminescence values against the log of the compound concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
- **Antagonist Activity:** For antagonist assays, plot the percentage of inhibition (relative to the DHT positive control) against the log of the compound concentration. Fit the data to determine the IC50 value.



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Caption: Simplified androgen receptor signaling pathway.

References

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